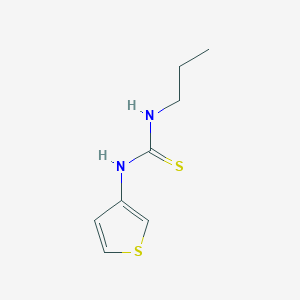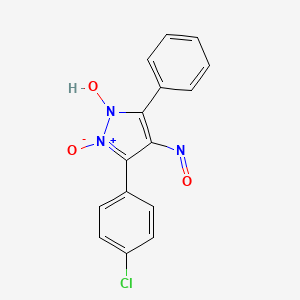
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is a synthetic organic compound. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of multiple methoxy and methyl groups attached to the naphthalene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or methyl triflate under basic conditions.
Cyclization: The formation of the naphthalene ring system may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: May find applications in the production of specialty chemicals, dyes, and materials.
作用機序
The mechanism of action of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
2-Methoxy-1-naphthaldehyde: Another methoxy-substituted naphthalene derivative.
1,4-Dimethoxynaphthalene: A naphthalene compound with methoxy groups at different positions.
Hexamethylnaphthalene: A naphthalene derivative with multiple methyl groups but no methoxy groups.
Uniqueness
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.
特性
CAS番号 |
61357-61-7 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
5-methoxy-2,3,4,6,7,8-hexamethyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2/c1-8-11(4)15-14(16(18)12(8)5)10(3)9(2)13(6)17(15)19-7/h11H,1-7H3 |
InChIキー |
KUGVIKRXUFFUCK-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(C(=O)C2=C1C(=C(C(=C2C)C)C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)




![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
